![molecular formula C21H21BrN2O6 B6061062 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B6061062.png)
3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have promising effects in various scientific research applications, particularly in the field of medicinal chemistry. In
Mechanism of Action
The mechanism of action of 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In lung cancer cells, this compound has been shown to inhibit the activity of AKT, a protein that is involved in cell survival and proliferation. In Alzheimer's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate are still being studied, but it has been shown to have promising effects in various biological systems. In lung cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. In Alzheimer's disease, this compound has been shown to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various biological systems.
Future Directions
There are several future directions for the study of 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate. One direction is to further investigate its mechanism of action in order to optimize its use as a therapeutic agent. Additionally, more studies are needed to determine the safety and efficacy of this compound in animal models and humans. Finally, the potential of this compound as a lead compound for the development of new drugs should be explored.
Synthesis Methods
The synthesis of 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate involves the reaction of 2-bromo-4-methylphenol with butyl bromide to form 4-(2-bromo-4-methylphenoxy)butyl bromide. This intermediate is then reacted with 2-aminobenzoic acid to form 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone. Finally, the compound is converted to its oxalate salt form by reacting it with oxalic acid.
Scientific Research Applications
3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in inhibiting the growth of lung cancer cells. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
properties
IUPAC Name |
3-[4-(2-bromo-4-methylphenoxy)butyl]quinazolin-4-one;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2.C2H2O4/c1-14-8-9-18(16(20)12-14)24-11-5-4-10-22-13-21-17-7-3-2-6-15(17)19(22)23;3-1(4)2(5)6/h2-3,6-9,12-13H,4-5,10-11H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGUVBLEINHDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2C=NC3=CC=CC=C3C2=O)Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.